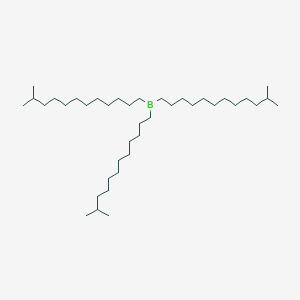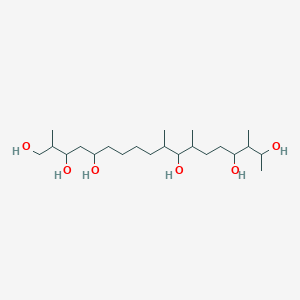
2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol is a complex organic compound with a unique structure characterized by multiple methyl groups and hydroxyl groups. This compound is part of a class of chemicals known for their diverse applications in various scientific fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol typically involves multi-step organic reactions. The process begins with the preparation of the base octadecane structure, followed by the introduction of methyl groups at specific positions. The hydroxyl groups are then added through controlled oxidation reactions. Common reagents used in these reactions include methylating agents and oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic hydrogenation and selective oxidation. The process is optimized to ensure high yield and purity, often employing advanced purification methods such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing groups, yielding simpler hydrocarbons.
Substitution: Methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol has several applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6,10,14-Tetramethyloctadecane: Similar structure but lacks the hydroxyl groups.
2,6,10-Trimethyltetradecane: Shorter carbon chain and fewer methyl groups.
(2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl formate: Contains double bonds and a formate group.
Uniqueness
2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol is unique due to its combination of multiple methyl and hydroxyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for various applications.
Propiedades
Número CAS |
112669-89-3 |
|---|---|
Fórmula molecular |
C22H46O6 |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
2,10,12,16-tetramethyloctadecane-1,3,5,11,15,17-hexol |
InChI |
InChI=1S/C22H46O6/c1-14(8-6-7-9-19(25)12-21(27)16(3)13-23)22(28)15(2)10-11-20(26)17(4)18(5)24/h14-28H,6-13H2,1-5H3 |
Clave InChI |
OAVXHIIIKHXKFP-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCC(CC(C(C)CO)O)O)C(C(C)CCC(C(C)C(C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


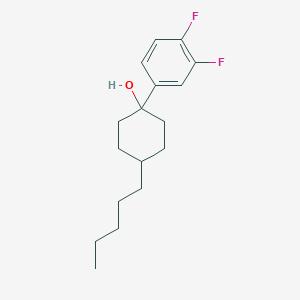
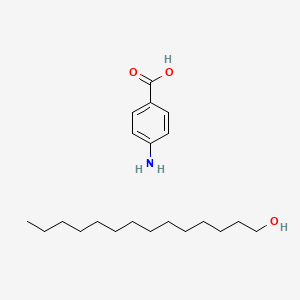
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)

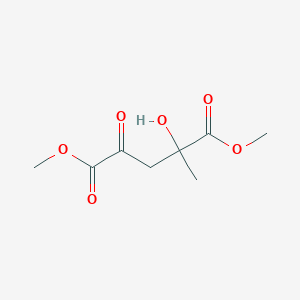

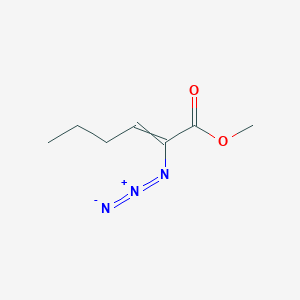
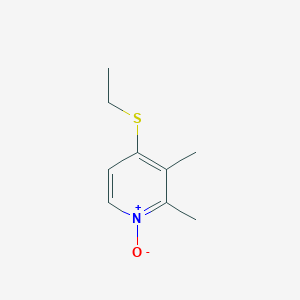
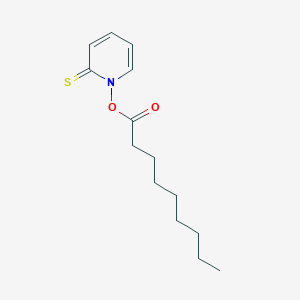

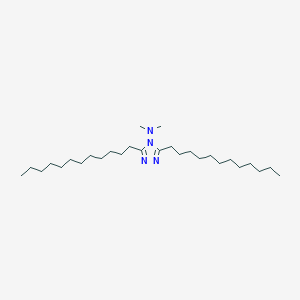
![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)
